7-氨甲基-7-脱氮鸟苷

描述

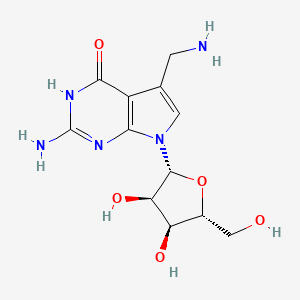

“7-Aminomethyl-7-deazaguanosine” is a biochemical compound with exceptional capacity to selectively target vital enzymes and proteins implicated in the intricate processes of DNA research and development and cellular proliferation . It is also known as a precursor of Q, which is inserted into tRNAs in exchange for guanine .

Synthesis Analysis

The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) recently discovered in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The Dpd modification machinery from Salmonella enterica serovar Montevideo has been reconstituted in vitro .

Molecular Structure Analysis

The molecular formula of 7-Aminomethyl-7-deazaguanosine is C7H9N5O . Its average mass is 179.179 Da and its monoisotopic mass is 179.080704 Da .

Chemical Reactions Analysis

The bacterial Dpd system is responsible for the 7-deazaguanine-based modification of DNA. DpdA inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB. DpdC then converts preQ 0 -modified DNA to ADG-modified DNA .

Physical And Chemical Properties Analysis

The molecular formula of 7-Aminomethyl-7-deazaguanosine is C7H9N5O. Its average mass is 179.179 Da and its monoisotopic mass is 179.080704 Da .

科学研究应用

tRNA 中核苷 Q 的前体

一项研究发现 7-氨甲基-7-脱氮鸟苷是 E. coli tRNA 中修饰核苷 Q 的前体。该结构通过各种光谱方法和与合成化合物的比较得到证实 (Okada 等人,1978)。

tRNA 中的荧光标记

E. coli tRNATyr 中的 7-氨甲基-7-脱氮鸟苷可以进行化学修饰以进行荧光标记,特别针对 7-(氨甲基)-7-脱氮鸟嘌呤部分。这种修饰的 tRNA 在氨酰化和核糖体结合中仍然活跃,为生化研究提供了一种工具 (Kasai 等人,1979)。

DNA 稳定性和阳离子结合

在 DNA 低聚物中用 7-(氨甲基)-7-脱氮鸟嘌呤取代鸟嘌呤会影响 DNA 稳定性。这种修饰改变了电子性质和主沟阳离子结合,这会影响 DNA 主沟中盐和水的组织。这些发现提供了对 DNA 内分子相互作用的见解 (Ganguly 等人,2009)。

tRNA 生物合成中的修饰核苷 Q

tRNA 中鸟苷 (Q) 的生物合成涉及 7-氨甲基-7-脱氮鸟苷作为前体。这条途径对于各种生物体中 Q 核苷的产生至关重要,包括存在于哺乳动物组织和其他动物中,以及像小麦胚芽这样的植物中 (Kasai 等人,1975)。

寡核苷酸合成

7-脱氮鸟苷衍生物(包括 7-氨甲基-7-脱氮鸟苷)用于寡核苷酸结构单元的合成,这对于固相寡核苷酸合成至关重要。该应用对于创建特定 RNA 序列以用于研究和治疗目的非常重要 (Seela & Mersmann,1992)。

古菌 tRNA 中的古菌苷

7-氨甲基-7-脱氮鸟苷在古菌 tRNA 中发现的一种新型衍生物古菌苷的生物合成中起作用。这个过程涉及 tRNA 多核苷酸链中的碱基替代反应,突出了其在古菌生物中发现的独特 tRNA 修饰中的重要性 (Watanabe 等人,1997)。

作用机制

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

The future directions of the research on 7-Aminomethyl-7-deazaguanosine could involve further elucidation of the roles of each protein in the Dpd modification machinery and the X-ray crystal structure of DpdA . Additionally, the third excited singlet state for both molecules has relatively small oscillator strength and the primary single–electron transitions exhibit significant charge transfer from the π-orbitals of the purine chromophore to the sugar-phosphate and/or the amino groups .

属性

IUPAC Name |

2-amino-5-(aminomethyl)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,1,3,13H2,(H3,14,15,16,21)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEYIPCQNRSIAV-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60984514 | |

| Record name | 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66048-70-2 | |

| Record name | 7-Aminomethyl-7-deazaguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066048702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)

![2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B1384229.png)

![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1384236.png)

![6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384239.png)